molecular formula C10H21NO3Si B13793229 Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester CAS No. 55494-00-3

Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester

Cat. No.: B13793229
CAS No.: 55494-00-3
M. Wt: 231.36 g/mol
InChI Key: LGRAJBIRLFSLRM-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester is an organic compound with the molecular formula C13H27NO3Si2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 3-methyl-1-oxobutyl group, and the carboxyl group is esterified with trimethylsilyl. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester typically involves the reaction of glycine with 3-methyl-1-oxobutyl chloride in the presence of a base, followed by esterification with trimethylsilyl chloride. The reaction conditions often include:

  • Solvent: Anhydrous tetrahydrofuran or dichloromethane
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Scientific Research Applications

N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester
  • N-(1-Oxobutyl)glycine trimethylsilyl ester

Comparison: N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. The presence of the 3-methyl-1-oxobutyl group differentiates it from other glycine derivatives, influencing its chemical behavior and applications .

Properties

CAS No.

55494-00-3

Molecular Formula

C10H21NO3Si

Molecular Weight

231.36 g/mol

IUPAC Name

trimethylsilyl 2-(3-methylbutanoylamino)acetate

InChI

InChI=1S/C10H21NO3Si/c1-8(2)6-9(12)11-7-10(13)14-15(3,4)5/h8H,6-7H2,1-5H3,(H,11,12)

InChI Key

LGRAJBIRLFSLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(=O)O[Si](C)(C)C

Origin of Product

United States

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